

Spectroscopic data of 1,3,5-Tris(bromomethyl)benzene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **1,3,5-Tris(bromomethyl)benzene**

Cat. No.: **B090972**

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An In-depth Technical Guide to the Spectroscopic Data of **1,3,5-Tris(bromomethyl)benzene**

This guide provides a comprehensive overview of the spectroscopic data for **1,3,5-Tris(bromomethyl)benzene**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **1,3,5-Tris(bromomethyl)benzene**.

NMR Spectroscopic Data

Table 1: ^1H NMR Data for **1,3,5-Tris(bromomethyl)benzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.26-7.36	Singlet	3H	Aromatic C-H	CDCl_3
4.45	Singlet	6H	$-\text{CH}_2\text{Br}$	CDCl_3

Predicted ^1H NMR data in a different solvent suggests similar chemical shifts: in DMSO-d6, the aromatic protons are predicted at δ 7.35 (s, 3H) and the benzylic protons at δ 4.45 (s, 6H)[1].

Table 2: ^{13}C NMR Data for **1,3,5-Tris(bromomethyl)benzene**

Chemical Shift (δ) ppm	Assignment	Solvent
139.2	Aromatic C-H	CDCl_3
129.8	Quaternary Aromatic C	CDCl_3
32.4	$-\text{CH}_2\text{Br}$	CDCl_3

IR Spectroscopic Data

Table 3: IR Absorption Bands for **1,3,5-Tris(bromomethyl)benzene**

Wavenumber (cm^{-1})	Intensity	Assignment
1256	Very Strong	C-Br Stretch
1152	Strong	
1026	Strong	
973	Strong	
727	Strong	

Data obtained from a KBr pellet sample[2].

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for **1,3,5-Tris(bromomethyl)benzene**

Property	Value
Molecular Formula	C ₉ H ₉ Br ₃ ^[3]
Molecular Weight	356.880 g/mol ^[3]
Major Fragment (m/z)	277 ^[4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **1,3,5-Tris(bromomethyl)benzene**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **1,3,5-Tris(bromomethyl)benzene** for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial^[5].
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing^[6].
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the sample tube into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard acquisition parameters for each nucleus should be used.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **1,3,5-Tris(bromomethyl)benzene**.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **1,3,5-Tris(bromomethyl)benzene** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the resulting fine powder into a pellet press.
 - Apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

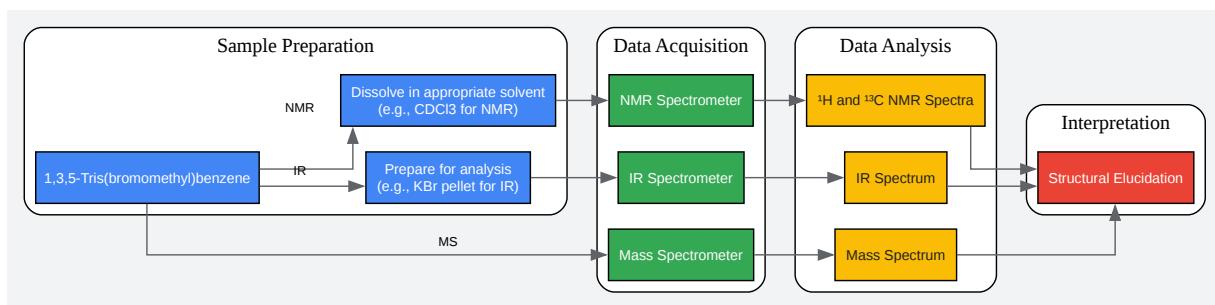
Objective: To determine the molecular weight and fragmentation pattern of **1,3,5-Tris(bromomethyl)benzene**.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS)[7].
 - The sample is vaporized in the ion source under high vacuum[8].
- Ionization:
 - Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV)[9].
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (radical cation)[7].
- Mass Analysis:
 - Accelerate the newly formed ions into a mass analyzer (e.g., a quadrupole or magnetic sector).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio[7].
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Visualizations

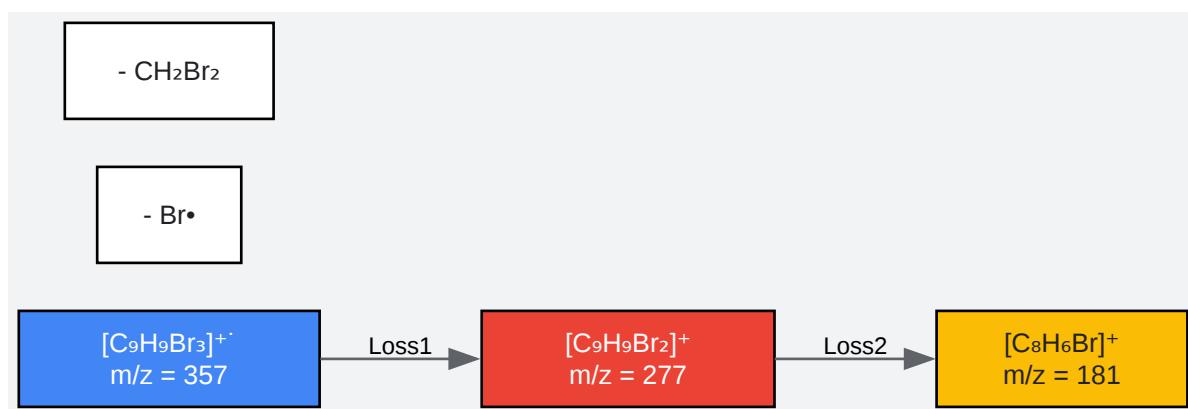
The following diagrams illustrate the chemical structure, a general workflow for spectroscopic analysis, and a plausible mass spectrometry fragmentation pathway for **1,3,5-Tris(bromomethyl)benzene**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of **1,3,5-Tris(bromomethyl)benzene**.



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Caption: A plausible fragmentation pathway for **1,3,5-Tris(bromomethyl)benzene** in mass spectrometry.

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